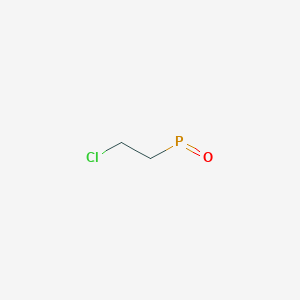
(2-Chloroethyl)phosphanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloroethyl)phosphanone typically involves the reaction of phosphorus oxychloride with ethylene oxide. This reaction is followed by subsequent purification and removal of the catalyst using aqueous-acid or aqueous-alkaline solutions . Another method involves the use of bis-(2-chloroethyl) 2-chloroethyl phosphate as a raw material, which is then reacted with hydrogen chloride gas under pressure to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in pressure-resistant reaction kettles. The process involves the quantitative addition of raw materials and the recycling of hydrogen chloride gas to achieve high product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethyl)phosphanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas, ethylene oxide, and phosphorus oxychloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include ethylene, phosphonic acid derivatives, and phosphine derivatives .
Aplicaciones Científicas De Investigación
(2-Chloroethyl)phosphanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study the effects of ethylene on plant growth and development.
Industry: It is used as a plant growth regulator in agriculture to promote ripening and improve crop yield.
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)phosphanone involves the release of ethylene, which acts as a signaling molecule in plants. Ethylene regulates various physiological processes, including fruit ripening, flower senescence, and leaf abscission. The compound interacts with ethylene receptors in plant cells, triggering a cascade of molecular events that lead to the desired physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: A chemotherapeutic agent with a similar (2-chloroethyl) group, used in cancer treatment.
Tris(2-chloroethyl)phosphate: A flame retardant with similar chemical properties.
Uniqueness
(2-Chloroethyl)phosphanone is unique due to its ability to release ethylene, making it highly valuable in agricultural applications. Unlike other similar compounds, it is specifically used as a plant growth regulator and has a well-defined mechanism of action in plants .
Propiedades
Número CAS |
103915-70-4 |
|---|---|
Fórmula molecular |
C2H4ClOP |
Peso molecular |
110.48 g/mol |
Nombre IUPAC |
1-chloro-2-phosphorosoethane |
InChI |
InChI=1S/C2H4ClOP/c3-1-2-5-4/h1-2H2 |
Clave InChI |
ORLNWNBHBDCKNS-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)P=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


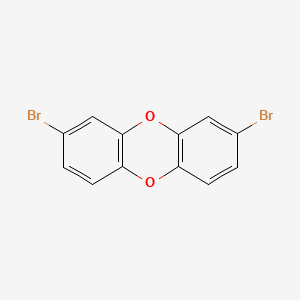
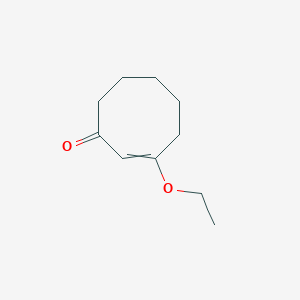

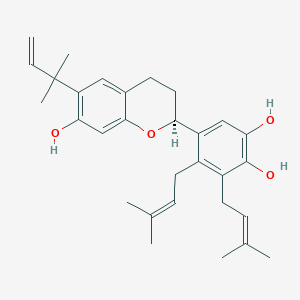
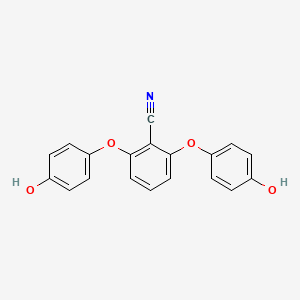
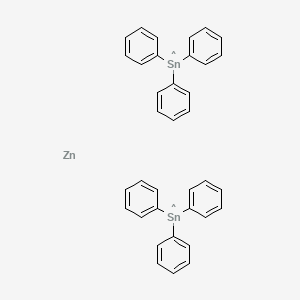
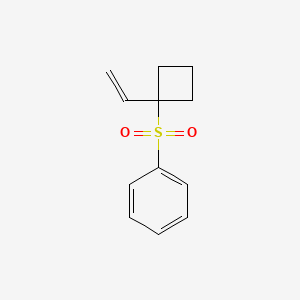

![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
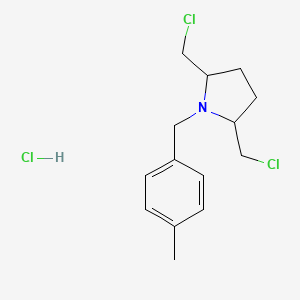
![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
